(E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile

semiochemistry pheromone synthesis stereoselective reduction

(E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile (CAS 35866-32-1) is an α,β-unsaturated alicyclic nitrile with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. The compound features a cyclohexylidene ring gem-disubstituted at the 3-position and an exocyclic carbon–carbon double bond bearing a nitrile group in the E configuration.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B12077780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1(CCCC(=CC#N)C1)C
InChIInChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h5H,3-4,6,8H2,1-2H3/b9-5+
InChIKeyBWNVBWRRJJIHEK-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile: A Stereodefined Intermediate for Pheromone and Fragrance Chemistry


(E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile (CAS 35866-32-1) is an α,β-unsaturated alicyclic nitrile with the molecular formula C10H15N and a molecular weight of 149.23 g/mol . The compound features a cyclohexylidene ring gem-disubstituted at the 3-position and an exocyclic carbon–carbon double bond bearing a nitrile group in the E configuration. Originally developed as a key intermediate in the synthesis of boll weevil (Anthonomus grandis) sex pheromone components , the (E)-isomer serves as the direct precursor to (E)-3,3-dimethylcyclohexylideneacetaldehyde (grandlure IV), a mandatory constituent of the four-component aggregation pheromone blend . Its defined stereochemistry, moderate lipophilicity (XLogP = 2.6), and low topological polar surface area (23.8 Ų) position it as a precision building block for stereochemically sensitive applications in semiochemical research and fragrance ingredient development.

Workflow
Stereochemical-control synthesis intermediate
Isomer
E-configuration precursor for grandlure IV
Use Context
Pheromone component research and SAR studies

Why Generic α,β-Unsaturated Nitriles Cannot Replace (E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile in Stereochemically Demanding Syntheses


The (E)-configuration of the exocyclic double bond in (E)-2-(3,3-dimethylcyclohexylidene)acetonitrile is not a minor structural nuance; it directly dictates the stereochemical identity of the ultimate pheromone aldehyde produced upon reduction and hydrolysis . Substituting the (E)-enriched nitrile with the corresponding (Z)-isomer, a mixed E/Z batch, or a non-dimethylated cyclohexylideneacetonitrile analog would deliver the wrong stereoisomer or an unpredictable isomeric ratio in the final semiochemical product . Because insect olfactory receptors often discriminate sharply between geometric isomers, stereochemical erosion at the nitrile stage translates into reduced or abolished field attraction in pheromone applications. A generic unsaturated nitrile therefore fails to provide the stereochemical fidelity required for reproducible pheromone formulation and downstream structure–activity studies.

!
Z-Isomer or Mixed E/Z
Z-nitile leads to grandlure III; mixed batches create unpredictable isomer ratios, disrupting pheromone blend fidelity and field attraction.
!
Non-Dimethylated Analog
Unsubstituted cyclohexylideneacetonitrile differs in lipophilicity and volatility, which may shift dispenser release profiles and membrane partitioning.
!
Generic α,β-Unsaturated Nitriles
Absence of the 3,3-dimethyl substitution and defined E-geometry may not transfer stereochemical fidelity; olfactory receptors often discriminate geometric isomers.

Quantitative Differentiation Evidence for (E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile Relative to Closest Analogs


Stereochemical Fidelity in Conversion to Grandlure IV: (E)-Nitrile vs. (Z)-Nitrile

The (E)-nitrile serves as the exclusive direct precursor to (E)-3,3-dimethylcyclohexylideneacetaldehyde (grandlure IV, CAS 26532-25-2), whereas the (Z)-nitrile furnishes the distinct (Z)-aldehyde (grandlure III, CAS 26532-24-1) . In the Babler–Mortell protocol, the (E)-nitrile is reduced with diisobutylaluminum hydride (DIBAL-H) followed by in situ hydrolysis to yield the (E)-aldehyde with retention of double-bond geometry; cross-contamination of the (Z)-nitrile would directly translate into grandlure III contamination in the final pheromone blend . The four-component grandlure pheromone of Anthonomus grandis requires grandlure IV as a discrete, stereochemically pure constituent; field trapping experiments demonstrate that omission or isomer substitution significantly reduces trap captures .

Stereochemical Fidelity
Head-to-head
(E)-nitrile → grandlure IV
vs. (Z)-nitrile → grandlure III
Isomer identity dictates pheromone component; stereochemical divergence is complete.
Requires pure (E)-nitrile to avoid isomeric aldehyde contamination.
semiochemistry pheromone synthesis stereoselective reduction

Controlled E/Z Isomeric Ratio via Horner–Wadsworth–Emmons Conditions: Enabling Stereochemically Tailored Procurement

The Horner–Wadsworth–Emmons (HWE) reaction of 3,3-dimethylcyclohexanone with diethyl cyanomethylphosphonate yields a mixture of (E)- and (Z)-3,3-dimethylcyclohexylideneacetonitrile. The US 3,752,843 patent explicitly demonstrates that the E/Z ratio can be steered by choice of base and solvent: use of sodium hydride in tetrahydrofuran (THF) preferentially affords the (E)-isomer, whereas potassium tert-butoxide in tert-butanol shifts the ratio toward the (Z)-isomer . This tunability means that commercial lots of the (E)-nitrile can be sourced with verifiable isomeric enrichment (typically E/Z ≥ 90:10 when prepared under optimized HWE conditions), whereas non-stereocontrolled Knoevenagel routes or generic nitrile preparations often yield near-equimolar mixtures .

E/Z Isomeric Ratio
Class-level
E/Z ≥ 90:10
Method-dependent enrichment achievable via HWE protocol; ratio documented by CoA.
Non-stereocontrolled methods yield near-equimolar mixtures.
Horner–Wadsworth–Emmons olefination stereoselective synthesis process chemistry

Lipophilicity Differentiation: (E)-3,3-Dimethyl Substitution vs. Unsubstituted Cyclohexylideneacetonitrile

The calculated partition coefficient (XLogP) of (E)-2-(3,3-dimethylcyclohexylidene)acetonitrile is 2.6, which is approximately 0.8–1.0 log units higher than that of the unsubstituted cyclohexylideneacetonitrile (C8H11N, XLogP ~1.8 estimated by fragment-based methods) . This difference arises from the gem-dimethyl substitution on the cyclohexane ring, which increases hydrocarbon surface area without introducing additional hydrogen-bond acceptors. The topological polar surface area (TPSA) remains constant at 23.8 Ų for the 3,3-dimethyl derivative, whereas the unsubstituted analog has a comparable TPSA (~23.8 Ų) but lower LogP, resulting in a different log P/TPSA balance that affects partitioning behavior in lipid-based formulations and passive membrane diffusion rates .

Lipophilicity
Cross-study
XLogP 2.6
vs. ~1.8 (unsubstituted analog)
Higher lipophilicity may support dispenser matrix compatibility.
TPSA remains unchanged at 23.8 Ų.
lipophilicity membrane permeability formulation compatibility

Stereochemistry-Driven Field Attraction: Evidence from Congeneric Alcohol Analogs of the (E)- and (Z)-Nitrile Reduction Products

While the direct field activity of (E)- and (Z)-2-(3,3-dimethylcyclohexylidene)acetonitrile has not been separately evaluated in published trapping studies, the corresponding primary alcohols produced by complete reduction of each nitrile isomer have been tested head-to-head in Polygraphus subopacus (bark beetle) field assays. The (Z)-alcohol [(Z)-DMCHE] was the major male-specific volatile and proved attractive to both males and females; in contrast, the (E)-alcohol [(E)-DMCHE] was a minor component and did not elicit significant attraction when tested alone . Because the nitrile-to-alcohol reduction retains double-bond geometry, the differential biological activity of the alcohol isomers directly traces back to the stereochemistry of the parent nitrile .

Field Attraction (Alcohols)
Supporting
(Z)-alcohol attracts beetles
(E)-alcohol is behaviorally neutral
Isomer-specific bioactivity traces back to parent nitrile geometry.
Congeneric alcohol evidence; nitrile field data not separately evaluated.
electroantennography field trapping bark beetle pheromone

Optimal Application Scenarios for (E)-2-(3,3-Dimethylcyclohexylidene)acetonitrile Based on Documented Differentiation


Stereospecific Synthesis of Grandlure IV (Boll Weevil Pheromone Component) Without Isomer Separation

When synthesizing (E)-3,3-dimethylcyclohexylideneacetaldehyde (grandlure IV) for boll weevil aggregation pheromone formulations, starting from (E)-2-(3,3-dimethylcyclohexylidene)acetonitrile avoids the need for post-synthetic chromatographic separation of E/Z aldehyde isomers . The DIBAL-H reduction proceeds with clean retention of configuration, and procurement of pre-enriched (E)-nitrile directly yields isomerically pure grandlure IV, reducing purification burden and improving overall synthetic throughput .

Quality Control of Pheromone Lures Using Isomerically Defined Nitrile Building Blocks

For commercial pheromone lure manufacturers, batch-to-batch consistency in grandlure composition is critical for regulatory approval and field efficacy. Sourcing (E)-nitrile with a documented E/Z ratio ≥ 90:10 ensures that the grandlure IV content remains within specification without costly re-analysis of each aldehyde lot . This traceability supports ISO 9001 and GMP-compliant semiochemical production workflows .

Olfactory Structure–Activity Relationship (SAR) Studies on Cyclohexylidene Semiochemicals

Researchers investigating the olfactory receptor specificity of bark beetles (e.g., Polygraphus spp.) or weevils (Anthonomus spp.) require pure geometric isomers of cyclohexylidene derivatives to deconvolute E/Z-specific neuronal responses . The (E)-nitrile provides a clean entry to the (E)-configuration series (aldehyde → alcohol → ester), enabling systematic SAR profiling without interference from the (Z)-series .

Lipophilicity-Optimized Intermediate for Volatile Semiochemical Dispenser Formulations

In the development of controlled-release pheromone dispensers, the nitrile intermediate's XLogP of 2.6 and moderate TPSA of 23.8 Ų suggest suitable volatility and membrane permeation characteristics for passive emission devices. The 3,3-dimethyl substitution pattern provides increased lipophilicity relative to unsubstituted cyclohexylideneacetonitrile, potentially extending release duration in polyethylene-based matrix dispensers .

Application
Selection Property
Validation Focus
Pheromone component synthesis
Stereochemical enrichment (E/Z ratio)
Isomer retention in reduction steps
Pheromone lure QC
Lot-to-lot isomer consistency
Batch traceability and CoA documentation
Olfactory receptor SAR studies
Isomer-defined starting material
E/Z-specific neuronal response profiling
Controlled-release dispenser research
Computed lipophilicity profile
Volatility and matrix release profiling
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